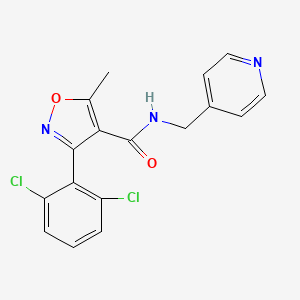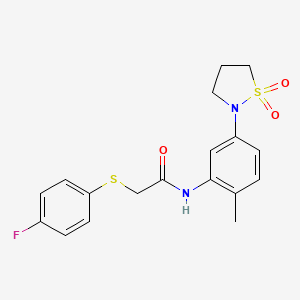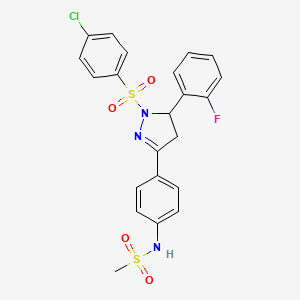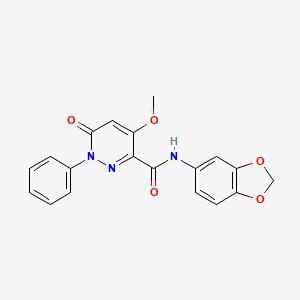![molecular formula C19H22N4O B2664391 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2379953-58-7](/img/structure/B2664391.png)
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylpyrimidine Group: This step involves the reaction of the piperidine derivative with 5-methylpyrimidine-2-ol under suitable conditions to form the desired ether linkage.
Introduction of the Benzonitrile Group: The final step involves the reaction of the intermediate with a benzonitrile derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methylpyrimidine moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine and methylpyrimidine groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted benzonitrile derivatives are formed.
Scientific Research Applications
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile: shares structural similarities with other piperidine and pyrimidine derivatives.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: This compound also features a pyrimidine moiety and is used in similar research contexts.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-10-21-19(22-11-15)24-14-18-3-2-8-23(13-18)12-17-6-4-16(9-20)5-7-17/h4-7,10-11,18H,2-3,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIODURIAOWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2,5-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2664317.png)

![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)

![3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2664325.png)
![4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2664326.png)
![(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664327.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2664329.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid](/img/structure/B2664331.png)
